1-(3-Methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of fused heterocyclic structures synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The methoxyphenyl substituent at position 1 and the 5-(propan-2-yl)-1,3,4-thiadiazol-2-yl group at position 2 distinguish it structurally. Its synthesis is compatible with mild reaction conditions, enabling scalable production of derivatives with diverse substituents .
Properties
Molecular Formula |
C23H19N3O4S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H19N3O4S/c1-12(2)21-24-25-23(31-21)26-18(13-7-6-8-14(11-13)29-3)17-19(27)15-9-4-5-10-16(15)30-20(17)22(26)28/h4-12,18H,1-3H3 |
InChI Key |
VRTKPDARRZKTMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Components
- Methyl o-hydroxybenzoylpyruvate (1) : Serves as the ketone donor.
- 3-Methoxybenzaldehyde (2) : Introduces the 3-methoxyphenyl group.
- Primary amine (3) : Typically a methylamine derivative for N-methylation.
Optimized Procedure
- Combine 3-methoxybenzaldehyde (10 mmol) and methylamine (10 mmol) in dry ethanol (15 mL).
- Stir at 25°C for 20 minutes.
- Add methyl o-hydroxybenzoylpyruvate (10 mmol) and heat to 40°C for 15 minutes.
- Introduce acetic acid (1 mL) and reflux at 80°C for 20 hours.
- Cool, filter the precipitate, and recrystallize from ethanol.
Yield : 72–94%
Key Characterization :
Synthesis of 5-(Propan-2-yl)-1,3,4-thiadiazol-2-amine
The thiadiazole ring is synthesized using a cyclization protocol modified from N-(5-mercapto-1,3,4-thiadiazol-2-yl) derivatives.
Reaction Scheme
- React thiosemicarbazide (4) with isobutyric acid (5) in phosphoryl chloride (POCl₃) at 80°C for 6 hours.
- Neutralize with sodium bicarbonate and extract with ethyl acetate.
- Purify via column chromatography (EtOAc/petroleum ether).
Yield : 68–76%
Key Characterization :
Coupling of Thiadiazole to the Chromeno-pyrrole Core
The thiadiazole moiety is introduced via an EDC/HOBt-mediated amide coupling, leveraging methods from thiadiazole-acetamide syntheses.
Procedure
- Dissolve the chromeno-pyrrole core (1 eq) and 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine (1.2 eq) in acetonitrile (20 mL).
- Add EDC (1.5 eq) and HOBt (1.5 eq), stir at 25°C for 24 hours.
- Quench with water, extract with ethyl acetate, and wash with 5% NaHCO₃ and H₂SO₄.
- Dry over Na₂SO₄ and concentrate under reduced pressure.
- Purify by silica gel chromatography (CH₂Cl₂/MeOH 95:5).
Yield : 65–78%
Key Characterization :
Enantiomeric Purification
Chiral resolution is achieved using preparatory HPLC with a Chiralpak AD-H column, adapting techniques from pentanamine syntheses.
Conditions
- Mobile phase : Hexane/isopropanol (85:15)
- Flow rate : 1.0 mL/min
- Retention time : 12.3 minutes (desired enantiomer)
Analytical Data Summary
| Parameter | Value | Source |
|---|---|---|
| Chromeno-pyrrole core yield | 72–94% | |
| Thiadiazole intermediate yield | 68–76% | |
| Final coupling yield | 65–78% | |
| Purity (HPLC) | >95% | |
| Enantiomeric excess | >99% |
Critical Reaction Parameters
Temperature Control
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may be studied for its pharmacological properties. It could potentially serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases where its unique structure offers a specific advantage.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Differences
The compound’s structural analogs vary primarily in substituents on the phenyl ring (position 1) and the heterocyclic moiety (position 2). Key comparisons include:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The fluorophenyl group in AV-C (electron-withdrawing) enhances its antiviral activity by stabilizing interactions with target proteins, whereas the methoxyphenyl group (electron-donating) in the queried compound may alter pharmacokinetic properties .
- Heterocyclic Moieties : The 1,3,4-thiadiazole ring in the queried compound and AV-C contributes to metabolic stability compared to the thiazole ring in the dimethoxy analog, which lacks bioactivity reports .
Physicochemical Properties
- Thermal Stability : Derivatives with thiadiazole substituents exhibit higher melting points (>200°C) than thiazole analogs (~180°C), correlating with crystallinity and storage stability .
Biological Activity
The compound 1-(3-Methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 372.44 g/mol. Its structure incorporates a thiadiazole moiety, which is known for conferring various biological activities due to its unique electronic properties.
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold possess significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds containing the thiadiazole ring have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 62.5 μg/mL against S. aureus .
- Antifungal Activity : The same derivatives demonstrated antifungal activity against pathogens like Aspergillus niger and Penicillium species. The zone of inhibition ranged from 15 to 19 mm for selected compounds at a concentration of 500 μg/disk .
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives has been explored in various studies. The presence of the methoxyphenyl group enhances the anti-inflammatory response by modulating cytokine release and inhibiting pro-inflammatory pathways.
Anticancer Activity
The anticancer properties of compounds containing the chromeno-pyrrole structure have been documented in literature. For example:
- Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. Specific studies highlighted the compound's ability to reduce cell viability in breast and lung cancer cell lines .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiadiazole moiety may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound may bind to receptors involved in inflammatory responses or cancer progression, thus exerting therapeutic effects.
Case Studies
Several case studies have investigated the pharmacological effects of this compound:
- Study on Antimicrobial Properties : A recent evaluation demonstrated that derivatives of the compound showed enhanced activity against resistant bacterial strains when compared to standard antibiotics .
- In Vivo Efficacy : Animal model studies indicated that administration of the compound resulted in significant tumor reduction in xenograft models, supporting its potential as an anticancer agent .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for this compound, and how can reaction yields be optimized?
- Methodology : Begin with cyclocondensation of intermediates in phosphorous oxychloride, followed by hydrolysis and alkylation steps, as outlined for structurally analogous thieno-pyrimidine-diones . Optimize yields using Design of Experiments (DOE) to evaluate variables like temperature (80–120°C), solvent ratios (e.g., ethyl acetate/hexane), and catalyst loading. A 2³ factorial design can identify critical parameters while minimizing experimental runs .
Q. How should purity and structural integrity be validated post-synthesis?
- Methodology : Use orthogonal analytical techniques:
- HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
- NMR (¹H/¹³C) to confirm substitution patterns (e.g., 3-methoxyphenyl vs. thiadiazole proton environments).
- X-ray crystallography for unambiguous confirmation of the dihydrochromeno-pyrrole scaffold .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Prioritize antimicrobial assays (e.g., MIC against S. aureus or E. coli) due to the thiadiazole moiety’s known bioactivity . Use broth microdilution (CLSI guidelines) with positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Methodology : Apply Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) of the chromeno-pyrrole core. Pair with molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial DNA gyrase). Validate predictions with synthesis and activity assays .
Q. How can contradictions in biological activity data across assay systems be resolved?
- Methodology : Cross-validate results using:
- Dose-response curves (IC₅₀/EC₅₀) to rule out assay-specific toxicity thresholds.
- Structural analogs to isolate substituent effects (e.g., isopropyl vs. phenyl on thiadiazole).
- Metabolic stability assays (e.g., liver microsomes) to assess compound degradation .
Q. What advanced DOE strategies optimize multi-step synthesis with sensitive intermediates?
- Methodology : Implement response surface methodology (RSM) for multi-variable optimization. Example factors:
Q. How can reaction mechanisms for cyclization steps be elucidated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
